molecular formula C10H15BrN4 B8441438 5-Bromo-4-(4-methylpiperazin-1-yl)pyridin-3-amine

5-Bromo-4-(4-methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B8441438
M. Wt: 271.16 g/mol
InChI Key: QTGNAXZTNJWOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(4-methylpiperazin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H15BrN4 and its molecular weight is 271.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15BrN4

Molecular Weight

271.16 g/mol

IUPAC Name

5-bromo-4-(4-methylpiperazin-1-yl)pyridin-3-amine

InChI

InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)10-8(11)6-13-7-9(10)12/h6-7H,2-5,12H2,1H3

InChI Key

QTGNAXZTNJWOCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-methylpiperazine (2.109 g, 21.06 mmol) in DCM (62.50 mL) was added to a stirred solution of 3-bromo-4-chloro-5-nitro-pyridine (5000 mg, 21.06 mmol) and DIPEA (3.266 g, 4.402 mL, 25.27 mmol) in DCM (62.50 mL) at RT. The reaction was allowed to stir at ambient temperature for 2 h, then was concentrated in vacuo. The residue was partitioned between a saturated aqueous solution of NaHCO3 and DCM. Combined organic extract was dried and concentrated in vacuo. The orange solid was suspended in Acetic acid (60.00 mL) before iron (7.059 g, 126.4 mmol) was added. The mixture was warmed at 50° C. and stirred for 15 min. The mixture was allowed to cool to RT and DCM:EtOAc (4:1) (400 mL) was added to the reaction. The resulting brown suspension was filtered using a prewetted Celite cartridge (25 g), washing with more DCM:MeOH (4:1) (200 mL). Combined filtrate was concentrated in vacuo to afford a red/brown gum which was purified by chromatography on silica (Rf companion, 80 g cartridge), eluting with DCM-DCM:MeOH:NE3(90:10:1) a gradient of 100-0 to 20:80. Fractions containing clean product were collected and concentrated in vacuo to afford 5-bromo-4-(4-methylpiperazin-1-yl)pyridin-3-amine as a viscous, clear light yellow oil that solidifies on standing. MS (ES+) 273.1.
Quantity
2.109 g
Type
reactant
Reaction Step One
Quantity
5000 mg
Type
reactant
Reaction Step One
Name
Quantity
4.402 mL
Type
reactant
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
Name
DCM EtOAc
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.059 g
Type
catalyst
Reaction Step Four

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